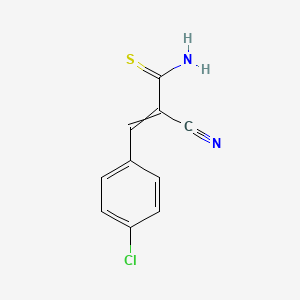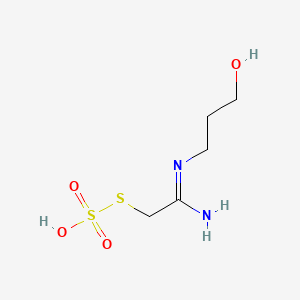![molecular formula C21H10N3O3+ B14663955 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium CAS No. 49868-94-2](/img/structure/B14663955.png)
5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium is a complex organic compound known for its unique chemical structure and properties. This compound is part of the naphthoacridine family, which is characterized by a fused ring system that includes both naphthalene and acridine moieties. The diazonium group attached to this structure makes it highly reactive and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Formation of the naphthoacridine core: This can be achieved through a series of condensation reactions involving naphthalene derivatives and acridine precursors.
Oxidation steps: To introduce the oxo groups at positions 5, 8, and 14, specific oxidizing agents such as potassium permanganate or chromium trioxide are used.
Diazotization: The final step involves the introduction of the diazonium group at position 6. This is typically done by treating the corresponding amine with nitrous acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to ensure scalability.
Análisis De Reacciones Químicas
Types of Reactions
5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium undergoes various types of chemical reactions, including:
Substitution reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or amines.
Coupling reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling reactions: Often performed in alkaline conditions with the presence of a coupling agent.
Reduction reactions: Commonly use reducing agents like sodium borohydride or stannous chloride.
Major Products Formed
Substitution reactions: Halogenated, hydroxylated, or aminated derivatives.
Coupling reactions: Azo dyes and pigments.
Reduction reactions: Corresponding amines.
Aplicaciones Científicas De Investigación
5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mecanismo De Acción
The mechanism of action of 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium primarily involves its ability to intercalate into DNA This intercalation disrupts the normal functioning of DNA by preventing replication and transcription, leading to cell death
Comparación Con Compuestos Similares
Similar Compounds
- 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-amine
- 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-hydroxide
Uniqueness
Compared to its analogs, 5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium is unique due to the presence of the diazonium group, which imparts higher reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
49868-94-2 |
|---|---|
Fórmula molecular |
C21H10N3O3+ |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
5,8,14-trioxo-13H-naphtho[2,3-c]acridine-6-diazonium |
InChI |
InChI=1S/C21H9N3O3/c22-24-15-9-13-18(23-14-8-4-3-7-12(14)19(13)25)17-16(15)20(26)10-5-1-2-6-11(10)21(17)27/h1-9H/p+1 |
Clave InChI |
XFQUEMMUPQDQMS-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=CC=CC=C5C4=O)[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


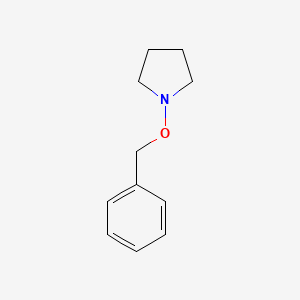
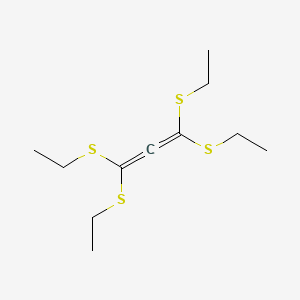

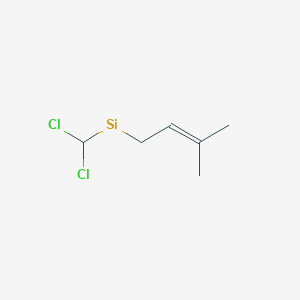




![2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]](/img/structure/B14663927.png)


